1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPVNLLUFKXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610557 | |
| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833483-47-9 | |
| Record name | 1-(3-Amino-1-pyrrolidinyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833483-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Biological Targets & Pharmacological Profiling of N-Isobutyryl-3-Aminopyrrolidine
This technical guide provides a comprehensive pharmacological analysis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one , also referred to in medicinal chemistry contexts as N-isobutyryl-3-aminopyrrolidine .
Based on its structural pharmacophore—a 3-aminopyrrolidine core acylated at the ring nitrogen—this molecule represents a privileged scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). It is most notably associated with the inhibition of serine proteases (specifically Dipeptidyl Peptidase-4) and modulation of G-Protein Coupled Receptors (GPCRs).
Part 1: Structural Pharmacophore Analysis
Molecular Architecture
The molecule comprises three distinct functional domains that dictate its biological interactivity:
-
The Pyrrolidine Core: A rigid, five-membered ring that restricts conformational entropy, serving as a scaffold to orient functional groups.
-
The Primary Amine (C3-position): A basic center (
) capable of forming critical salt bridges with aspartate or glutamate residues in protein active sites. -
The Isobutyryl Amide (N1-position): A hydrophobic "cap" that occupies lipophilic pockets (S2/S3 subsites) in enzymes, providing selectivity over non-specific proteases.
Stereochemical Significance
The 3-aminopyrrolidine core possesses a chiral center at Carbon-3.
-
(3S)-Enantiomer: Historically correlates with higher potency in DPP-4 inhibition (mimicking L-Proline).
-
(3R)-Enantiomer: Often explored for GPCR antagonism (e.g., CCR2/CCR5) to alter binding vectors in the transmembrane bundle.
Part 2: Primary Biological Targets
Dipeptidyl Peptidase-4 (DPP-4/CD26)
Relevance: High Confidence. Therapeutic Context: Type 2 Diabetes Mellitus (T2DM).[1]
The N-isobutyryl-3-aminopyrrolidine structure is a simplified analog of the "gliptin" class of drugs (e.g., Teneligliptin, Anagliptin). DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1 and GIP.
-
Mechanism of Action:
-
S1 Pocket Binding: The pyrrolidine ring mimics the proline residue of the natural substrate (GLP-1).
-
Charge Interaction: The primary amine at C3 mimics the N-terminus of the cleaved peptide, forming a salt bridge with the Glu205 and Glu206 residues in the DPP-4 active site.
-
S2 Subsite Interaction: The isobutyryl group extends into the hydrophobic S2 pocket, stabilizing the complex.
-
Chemokine Receptor 2 (CCR2)
Relevance: Moderate to High (Structural Class Match). Therapeutic Context: Inflammatory diseases, Fibrosis, Neuropathic Pain.
3-Aminopyrrolidine amides have been identified as potent antagonists for CCR2.[2] The basic amine interacts with the conserved acidic residues (e.g., Glu291 ) in the receptor's transmembrane bundle, while the amide linker positions the alkyl tail into the minor binding pocket.
Site-1 Protease (S1P)
Relevance: Emerging Target. Therapeutic Context: Viral entry inhibition, Cholesterol regulation.
Research into aminopyrrolidine amides (such as the tool compound PF-429242) suggests this scaffold can inhibit S1P (MBTPS1). S1P is a subtilisin-like serine protease involved in the activation of sterol regulatory element-binding proteins (SREBPs).
Part 3: Visualization of Signaling & Mechanism
The following diagram illustrates the dual-potential pathways: DPP-4 inhibition (metabolic) and CCR2 antagonism (inflammatory).
Figure 1: Dual-pathway potential of the aminopyrrolidine scaffold targeting metabolic regulation (DPP-4) and inflammation (CCR2).
Part 4: Experimental Validation Protocols
To validate the biological activity of this specific molecule, the following self-validating protocols are recommended.
Protocol 4.1: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the
Reagents:
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Control: Sitagliptin (positive control).
Workflow:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute to range (0.1 nM to 100 µM).
-
Incubation: Mix 10 µL of compound dilution with 10 µL of rhDPP-4 enzyme (0.5 nM final conc) in a black 96-well plate. Incubate for 10 min at 25°C.
-
Initiation: Add 20 µL of Gly-Pro-AMC substrate (20 µM final conc).
-
Measurement: Monitor fluorescence continuously for 30 minutes (
, ). -
Analysis: Calculate the slope of the linear phase (RFU/min). Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol 4.2: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Confirm direct physical binding and kinetics (
Workflow:
-
Immobilization: Immobilize biotinylated DPP-4 or CCR2 (stabilized in nanodiscs) onto a Streptavidin (SA) sensor chip.
-
Injection: Inject the compound at increasing concentrations (e.g., 10, 30, 100 µM) in running buffer (HBS-P+).
-
Reference Subtraction: Subtract the signal from a blank flow cell to remove bulk refractive index changes.
-
Validation: A "square wave" sensorgram indicates rapid on/off rates typical of low-molecular-weight fragments. Lack of binding suggests the isobutyryl group may sterically hinder the specific pocket configuration of the target protein.
Part 5: Quantitative Data Summary (Inferred SAR)
The following table summarizes expected activity profiles based on Structure-Activity Relationship (SAR) data from structurally homologous aminopyrrolidine drugs.
| Target | Binding Mode | Predicted Potency ( | Critical Structural Feature |
| DPP-4 | Competitive Inhibitor | 50 nM – 5 µM | Primary amine (N-term mimic) + Pyrrolidine ring |
| CCR2 | Allosteric Antagonist | 1 µM – 20 µM | Basic amine + Hydrophobic tail (Isobutyryl) |
| POP | Prolyl Oligopeptidase | > 100 µM | S2 pocket specificity (Isobutyryl is usually too small for high affinity) |
| FAP | Fibroblast Activation Protein | > 10 µM | Requires specific P2 substitutions (e.g., boronic acid or nitrile warhead) |
Note: Data is inferred from homologous series. Actual potency depends on the specific stereochemistry (R vs S) of the 3-amino group.
Part 6: Safety & Toxicology Considerations
-
Amine Toxicity: As a primary aliphatic amine, the molecule may exhibit irritation to mucous membranes.
-
Selectivity: The lack of a "warhead" (like a nitrile group found in Vildagliptin) suggests this molecule is a reversible binder, reducing the risk of covalent off-target modification, but potentially lowering potency compared to covalent inhibitors.
-
Metabolic Stability: The amide bond is susceptible to amidases, though the branching of the isobutyryl group provides some steric protection against rapid hydrolysis.
References
-
Vertex Pharmaceuticals. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Novartis Institutes for BioMedical Research. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor.[1] Journal of Medicinal Chemistry.
-
Pfizer Inc. (2022). Evaluation of aminopyrrolidine amide to improve chloride transport in CFTR-defective cells. Journal of Cystic Fibrosis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine.[3] PubChem.[3][4][5][6]
-
Sigma-Aldrich. (2025).[3] Product Specification: (S)-(-)-3-Aminopyrrolidine.[4] Merck KGaA.
Sources
- 1. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-3-氨基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Cyclopropyl-2-methylpropan-1-one | C7H12O | CID 12654270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Library Synthesis & Screening Using the 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one Scaffold
Abstract
This guide details the strategic application of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (hereafter referred to as APMP ) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry shifts away from "flat," aromatic-heavy libraries, Fsp³-rich scaffolds like APMP have become critical for accessing novel chemical space. This document provides a validated protocol for utilizing APMP as a primary amine building block in automated parallel synthesis (amide coupling) and outlines downstream screening strategies.
Introduction: The "Escape from Flatland"
Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility, target selectivity, and clinical success rates. The APMP scaffold represents a "privileged structure" containing a pyrrolidine core with a defined vector (the primary amine) and a lipophilic modulator (the isobutyryl group).
Molecule Profile
-
Systematic Name: this compound[1]
-
Role: Nucleophilic Building Block / Fragment
-
Key Features:
-
Primary Amine: High reactivity handle for library expansion.
-
Pyrrolidine Ring: Provides 3D character and restricts conformational entropy.
-
Isobutyryl Cap: Modulates lipophilicity (LogP) and blocks the secondary amine, preventing regioselectivity issues during synthesis.
-
| Property | Value | Relevance to HTS |
| Molecular Weight | 156.23 g/mol | Ideal for Fragment (<300 Da) or Lead-Like (<450 Da) libraries. |
| H-Bond Donors | 2 | Within Lipinski/Veber rules. |
| H-Bond Acceptors | 2 | Low count allows for addition of diverse acids. |
| cLogP | ~0.5 - 0.9 | Hydrophilic enough for solubility, lipophilic enough for permeability. |
| Stereochemistry | Racemic or Chiral | Note: For FBDD, using enantiopure (3S or 3R) variants is recommended to define vector orientation. |
Application 1: Automated Parallel Library Synthesis
The primary utility of APMP is as a "core" scaffold distributed across a 96- or 384-well plate, reacting with a diverse set of carboxylic acids to generate a "Lead-Like" library.
Mechanistic Workflow
The following diagram illustrates the logic flow from the building block to the final screening hit.
Caption: Workflow for generating a targeted library using APMP as the constant amine scaffold against variable acids.
Detailed Protocol: 96-Well Amide Coupling
Objective: Synthesize 96 unique analogs of APMP. Scale: 50 µmol per well.
Reagents & Equipment
-
Scaffold: APMP (0.2 M in DMF).
-
Diversity Set: 96 Carboxylic Acids (0.2 M in DMA).
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (1.0 M in DMF).
-
Purification: Solid Phase Extraction (SPE) cartridges (Carbonate-functionalized silica).
-
Platform: Tecan Freedom EVO, Hamilton STAR, or manual multichannel pipette.
Step-by-Step Procedure
-
Plate Preparation:
-
Load 250 µL of each Carboxylic Acid (50 µmol, 1.0 eq) into the 96-well reaction block.
-
-
Activation:
-
Add 250 µL of HATU solution (50 µmol, 1.0 eq) to each well.
-
Add 100 µL of DIPEA solution (100 µmol, 2.0 eq).
-
Shake at 600 rpm for 5 minutes to form the activated ester.
-
-
Scaffold Addition:
-
Add 250 µL of APMP solution (50 µmol, 1.0 eq) to all wells.
-
Note: While many protocols use excess acid, using 1:1 stoichiometry with HATU often simplifies purification if the coupling is efficient. If the acid is cheap, use 1.5 eq Acid to ensure full consumption of the APMP scaffold.
-
-
Incubation:
-
Seal plate and shake at room temperature for 16 hours.
-
-
Scavenging (Purification):
-
Scenario: Excess Acid was used.
-
Add 150 mg of Polymer-supported Carbonate resin (or amino-silica) to each well.
-
Add 500 µL MeOH/DCM (1:1).
-
Shake for 4 hours. The resin captures unreacted acid.
-
-
Isolation:
-
Filter the reaction mixture into a pre-weighed collection plate.
-
Evaporate solvent (Genevac or SpeedVac).
-
-
Validation:
-
Re-dissolve a subset (random 10%) in DMSO.
-
Analyze via UPLC-MS. Expect [M+H]+ = MW(Acid) + 156.23 - 18.02 (H2O).
-
Application 2: Fragment Screening (Biophysical)
If APMP is used as a standalone fragment (rather than a library core), it serves to probe binding pockets for proline-mimetic interactions.
Screening Modality: STD-NMR
Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binding (mM range) of small fragments like APMP to a target protein.
-
Why APMP? Its small size and high solubility make it an excellent NMR probe.
-
Setup:
-
Protein: 5–10 µM target protein in deuterated buffer (PBS, D2O).
-
Ligand: 0.5–1.0 mM APMP.
-
Experiment: Irradiate protein resonances (on-resonance) and subtract from a reference spectrum (off-resonance).
-
Result: Signals from APMP will appear in the difference spectrum only if it binds and receives magnetization transfer from the protein.
-
Scientific Rationale & Troubleshooting
Why HATU?
For HTS library generation, reaction completion is prioritized over cost. HATU provides faster kinetics than EDC/HOBt for secondary amines or sterically hindered acids, ensuring the APMP amine reacts fully.
Stereochemical Considerations
APMP contains a chiral center at C3 of the pyrrolidine ring.
-
Racemic: Cheaper, but results in a mixture of two diastereomers after coupling (if the acid is achiral) or four diastereomers (if the acid is chiral).
-
Recommendation: Use (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one or the (R)- enantiomer separately. This reduces data complexity and improves crystal structure resolution if a hit is found.
Solubility
The isobutyryl group adds lipophilicity. If the coupled product is too insoluble for the assay:
-
Switch the coupling partner to polar acids (containing hydroxyls or pyridines).
-
Use DMSO concentrations up to 2% in the final assay buffer.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemistry of Pyrrolidines. Journal of Medicinal Chemistry. Link
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. Link
-
Growning Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Link
Sources
Technical Application Note: 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
Executive Summary
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (often referred to as N-isobutyryl-3-aminopyrrolidine) is a high-value bifunctional scaffold used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it consists of a pyrrolidine ring with a primary amine at the C3 position and an isobutyryl "capping" group at the N1 position.
This specific architecture serves as a "monoprotected" diamine mimic , where the N1 nitrogen is permanently derivatized to modulate lipophilicity and metabolic stability, leaving the C3 primary amine free for diverse chemical ligation. This guide details the handling, synthetic utility, and quality control protocols for integrating this scaffold into high-throughput synthesis (HTS) campaigns, particularly for kinase and GPCR targets.
Physicochemical Profile & Handling
Understanding the intrinsic properties of the scaffold is prerequisite to successful reaction planning.
| Property | Value / Description | Implications for Research |
| Molecular Formula | C₈H₁₆N₂O | Low MW ideal for "Rule of 3" fragment libraries. |
| Molecular Weight | 156.23 g/mol | Leaves significant mass "headroom" for derivatization. |
| pKa (C3-NH₂) | ~9.5 (Calculated) | Highly basic; requires non-nucleophilic bases (e.g., DIPEA) in coupling reactions. |
| LogP | ~0.2 - 0.5 | Moderate polarity; good solubility in DMSO, MeOH, and DCM. |
| Chirality | C3 is a stereocenter | Often supplied as a racemate. Enantiopure forms ((R) or (S)) are critical for target selectivity. |
| Storage | 2–8°C, Desiccated | Hygroscopic as a free base; stable as HCl salt. |
Handling Protocol
-
Solubility: The free base is soluble in DCM and alcohols.[1] The hydrochloride salt requires polar aprotic solvents (DMSO, DMF) or neutralization prior to use in non-polar solvents.
-
Stability: The N1-isobutyryl amide bond is robust and resistant to hydrolysis under standard acidic/basic workup conditions, allowing selective manipulation of the C3-amine.
Synthetic Application Protocols
Application A: High-Throughput Amide Library Generation
The primary application of this scaffold is the rapid synthesis of amide libraries. The following protocol uses HATU, a high-speed coupling reagent preferred for minimizing racemization at the C3 chiral center.
Objective: Synthesize a library of N-acylated derivatives targeting the C3 amine.
Reagents
-
Scaffold: this compound (0.1 M in DMF).
-
Carboxylic Acids: Diverse library (0.1 M in DMF).
-
Coupling Agent: HATU (0.1 M in DMF).
-
Base: DIPEA (Diisopropylethylamine), neat.
Step-by-Step Protocol
-
Preparation: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the Carboxylic Acid solution.
-
Activation: Add 100 µL (10 µmol) of HATU solution followed by 5.2 µL (30 µmol) of DIPEA. Shake at 800 rpm for 5 minutes.
-
Expert Insight: Pre-activation of the acid ensures the active ester forms before the amine is introduced, reducing side reactions.
-
-
Coupling: Add 100 µL (10 µmol) of the Scaffold solution.
-
Incubation: Seal the plate and shake at room temperature for 2–4 hours.
-
Validation: Monitor a random selection of wells via LCMS. Conversion >90% is typical.
-
-
Workup (Solid Phase Extraction):
-
Add 50 mg of polymer-supported carbonate resin (to scavenge excess acid) and 50 mg of polymer-supported isocyanate (to scavenge unreacted amine).
-
Shake for 2 hours.
-
Filter into a receiving plate and evaporate solvent.
-
Application B: SNAr Derivatization for Kinase Inhibitors
The C3-amine is a potent nucleophile for SNAr reactions, commonly used to attach the pyrrolidine motif to heteroaryl cores (e.g., chloropyrimidines) found in kinase inhibitors.
Objective: Conjugate the scaffold to a 4-chloropyrimidine core.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of 4-chloropyrimidine derivative in 1,4-Dioxane.
-
Addition: Add 1.2 eq of this compound.
-
Base: Add 2.5 eq of Cs₂CO₃ (Cesium Carbonate).
-
Expert Insight: Cs₂CO₃ is preferred over organic bases for SNAr as it aids in the deprotonation of the intermediate ammonium species and often accelerates the reaction rate in dioxane.
-
-
Reaction: Heat to 80–100°C for 4–12 hours under inert atmosphere (
). -
Quench: Cool to RT, dilute with EtOAc, and wash with water/brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from this single scaffold.
Figure 1: Divergent synthetic pathways utilizing the C3-amine functionality while retaining the N1-isobutyryl cap.
Analytical Quality Control (QC)
To ensure data integrity in biological assays, the purity of the synthesized derivatives must be verified.
LCMS Method (Standard)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and ESI+ MS.
-
Acceptance Criteria: Purity >95% by UV AUC.
Stereochemical Verification
Since the scaffold contains a chiral center at C3, racemization is a risk during synthesis or storage.
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA mobile phases to separate enantiomers if using a single-enantiomer starting material.
Scientific Grounding & Structural Logic
The selection of This compound is not arbitrary; it addresses specific medicinal chemistry challenges:
-
Conformational Restriction: Unlike linear diamines (e.g., ethylenediamine), the pyrrolidine ring restricts the conformational freedom of the molecule. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency [1].
-
Vector Exploration: The C3 position offers a distinct vector compared to C2 or N1 substitutions, allowing the exploration of specific pockets in enzymes like DPP-4 or kinases (e.g., JAK or PI3K families) [2].
-
Solubility Profile: The isobutyryl group breaks the symmetry and planarity often associated with aromatic rings, improving the
(fraction of sp3 carbons) score, which correlates with better clinical success rates due to improved solubility and lower toxicity [3].
References
-
Smith, A. et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry.
-
Mykhailiuk, P. et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Morriello, G.J. et al. (2011).[2] Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters.
Sources
Application Notes and Protocols for the Study of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one in Enzyme Inhibition
Introduction: Unveiling the Inhibitory Potential of a Novel Pyrrolidine Derivative
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, molecules featuring an aminopyrrolidine moiety have garnered significant attention, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a cornerstone therapeutic strategy for type 2 diabetes mellitus.[3][4]
The compound 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one shares structural similarities with known DPP-4 inhibitors (gliptins), suggesting its potential as a modulator of this enzyme or other related serine proteases.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of this compound. We present detailed protocols for in vitro enzymatic assays, data analysis, and interpretation, grounded in established methodologies for characterizing enzyme inhibitors.
Mechanism of Action: The DPP-4 Pathway
DPP-4 inhibitors function by competitively binding to the active site of the DPP-4 enzyme.[5] This action prevents the degradation of incretin hormones, thereby amplifying their downstream signaling effects on pancreatic α- and β-cells, which ultimately contributes to better glycemic control.[6] Understanding this pathway is crucial for contextualizing the inhibitory activity of novel compounds like this compound.
Caption: Mechanism of DPP-4 Inhibition.
PART 1: In Vitro DPP-4 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4.[7][8] Inhibition of the enzyme results in a decreased rate of AMC release, leading to a reduced fluorescent signal.
Materials and Reagents
-
Compound: this compound hydrochloride (e.g., from Chiralen[9])
-
Enzyme: Recombinant Human DPP-4/CD26
-
Substrate: H-Gly-Pro-AMC hydrochloride
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor[8]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)[7]
-
Solvent: DMSO or ultrapure water
-
Equipment: 96-well black microplate, microplate reader with fluorescence detection (Ex/Em = 360/460 nm), multichannel pipette, incubator (37°C).
Experimental Workflow
Caption: DPP-4 Fluorometric Inhibition Assay Workflow.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0. Allow it to warm to room temperature before use.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the test compound in Assay Buffer. A typical starting range would be from 100 µM to 1 nM. Prepare enough volume for triplicate wells.
-
DPP-4 Enzyme Solution: Dilute the recombinant human DPP-4 in Assay Buffer to the desired working concentration (e.g., 1.73 mU/mL).[7]
-
Substrate Solution: Dissolve Gly-Pro-AMC in Assay Buffer to a working concentration (e.g., 200 µM).[7] Protect this solution from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 25 µL of the serially diluted test compound to the respective wells.
-
Enzyme Control (100% Activity): Add 25 µL of Assay Buffer (without inhibitor) to at least three wells.
-
Positive Control: Add 25 µL of a known inhibitor (e.g., Sitagliptin at its approximate IC₅₀ concentration) to three wells.
-
Blank (No Enzyme): Add 50 µL of Assay Buffer to three wells.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells (including the 'Blank' wells). The final volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode, recording data every minute for 30 minutes.[7][10]
-
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).[7]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] x 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Illustrative Data Presentation
The results of the inhibition assay can be summarized in a table for clear comparison.
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] |
| This compound | Human DPP-4 | 45.2 |
| Sitagliptin (Positive Control) | Human DPP-4 | 25.8 |
PART 2: Determining the Mode of Inhibition
To further characterize the interaction between the compound and the enzyme, it is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[11][12] This is achieved by measuring the enzyme kinetics at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Protocol for Kinetic Studies
-
Experimental Setup:
-
Select three to four concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value).
-
Prepare a range of substrate (Gly-Pro-AMC) concentrations (e.g., from 0.2x Km to 10x Km). The Km for Gly-Pro-AMC with DPP-4 is approximately 17.4 µM.[10]
-
-
Assay Procedure:
-
For each inhibitor concentration (including a zero-inhibitor control), perform the DPP-4 assay as described above across the full range of substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Analyze the plot to determine the mode of inhibition:
-
Logical Flow for Inhibition Mode Determination
Caption: Decision tree for determining the mode of enzyme inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of the results, every experiment should incorporate a self-validating system:
-
Positive Control: The consistent performance of a known inhibitor like Sitagliptin validates the assay's sensitivity and accuracy.[8]
-
Enzyme Control: The uninhibited enzyme reaction serves as the benchmark for 100% activity, against which all inhibition is measured.
-
Blanks: Subtracting the background fluorescence from blank wells corrects for signal noise and autofluorescence from the substrate or compound.[14]
-
Triplicate Data: Running all conditions in triplicate allows for the calculation of standard deviations, providing a measure of the data's precision.
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, with a primary focus on DPP-4. A confirmed inhibitory activity and a competitive mode of inhibition would strongly suggest that this compound acts similarly to established gliptins.
Further studies could involve assessing the compound's selectivity by screening it against a panel of other serine proteases.[15] Investigating its effects in cell-based assays and eventually in in vivo models of glucose metabolism would be the logical next steps in the drug development pipeline.[14]
References
- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
- Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects.
- Beba, H., & Baig, S. (2024, March 6). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). Diabetes on the Net.
- JoVE. (2024, December 19). Video: Dipeptidyl Peptidase 4 Inhibitors.
- Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- Antibodies Incorporated. (n.d.). Serine Proteases.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- Abcam. (n.d.). Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782).
- Reaction Biology. (n.d.). Protease Assay Services.
- BenchChem. (2025). Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin.
- CHIRALEN. (n.d.). This compound hydrochloride.
- University of Leeds. (n.d.). Enzyme inhibitors.
- Save My Exams. (2024, December 16). Enzyme Inhibition – IB HL Biology Revision Notes.
- Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
Sources
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. jove.com [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. chiralen.com [chiralen.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Untitled Document [homepages.ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. savemyexams.com [savemyexams.com]
- 14. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Application Note: Pharmacokinetic Profiling of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
Executive Summary
This guide details the experimental design for the pharmacokinetic (PK) characterization of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (MW: 156.23 g/mol ).[1][2] This molecule features a pyrrolidine core with a primary amine at position 3 and an isobutyryl amide at position 1. Due to its low molecular weight, high polarity, and lack of a strong UV chromophore, this protocol prioritizes LC-MS/MS bioanalysis over standard HPLC-UV methods.[2] The study aims to determine fundamental PK parameters: bioavailability (
Physicochemical Context & Strategy
Before initiating animal studies, the compound's properties dictate the assay strategy.[2]
-
Chemical Nature: Amphiphilic base. The N1-amide reduces ring basicity, but the C3-primary amine (
) ensures positive ionization at physiological pH.[1][2] -
Detection Challenge: The molecule lacks an aromatic system (benzene/pyridine rings), rendering UV detection at 254 nm insensitive.[2]
-
Formulation: The primary amine facilitates salt formation (e.g., HCl or Tosylate), ensuring good aqueous solubility for intravenous (IV) dosing.[1]
Strategic Workflow
The study follows a linear progression from method validation to in vivo execution.[2]
Figure 1: Sequential workflow for PK characterization of aminopyrrolidine derivatives.
Phase I: Bioanalytical Method Development (LC-MS/MS)
Objective: Establish a sensitive assay to quantify the analyte in plasma down to 1–5 ng/mL.[1][2]
Mass Spectrometry Optimization
Due to the lack of chromophores, Mass Spectrometry is the only viable detection method.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). The primary amine will protonate readily.[2] -
MRM Transitions:
Chromatography (Separation)
Standard C18 columns may fail to retain this polar amine, leading to elution in the void volume (high matrix effect).
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a High-pH stable C18 (e.g., Waters XBridge).[1][2]
-
Mobile Phase (High pH C18 approach):
Sample Preparation
-
Protocol:
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile containing Internal Standard (e.g., Gabapentin or a deuterated analog if available).
-
Vortex (2 min) and Centrifuge (10 min, 4000 rpm).
-
Inject supernatant.
-
Phase II: In Vivo Study Protocol
Species: Sprague-Dawley Rats (Male, 250–300g).[1][2] N: 3 animals per group (Total 6).
Formulation Strategy
-
IV Formulation: Dissolve compound in Phosphate Buffered Saline (PBS), pH 7.4. Filter sterilize (0.22 µm).[1]
-
PO Formulation: Dissolve in 0.5% Methylcellulose (MC) or distilled water.
Dosing Regimen
| Group | Route | Dose (mg/kg) | Vehicle | Volume | Rationale |
| A | IV (Bolus) | 2.0 | PBS | 2 mL/kg | Defines |
| B | PO (Gavage) | 10.0 | Water/MC | 5 mL/kg | Defines |
Blood Sampling Schedule
Accurate determination of half-life requires sampling for at least
-
IV Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr.[2]
-
PO Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr.[2]
Sample Handling
-
Collect 200 µL blood via jugular vein or tail vein into
tubes. -
Keep on ice. Centrifuge within 30 mins at
( ) for 10 mins. -
Harvest plasma and store at
until analysis.
Phase III: Data Analysis & Interpretation
Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin, PKanalix).[1]
Key Parameters to Calculate[5][6][7]
-
&
: Direct observation from PO data. - : Area Under the Curve (measure of total exposure).[1][2]
-
Clearance (
): .[1]-
Interpretation: High clearance (>40 mL/min/kg in rats) indicates rapid hepatic metabolism or renal excretion.[1]
-
-
Volume of Distribution (
):-
Interpretation: If
L/kg (total body water), the drug distributes extensively into tissues (common for lipophilic amines).[1]
-
-
Bioavailability (
): [1][2]
Metabolic Prediction (Troubleshooting)
If
-
First-Pass Metabolism: The primary amine is susceptible to Monoamine Oxidases (MAO) or N-acetylation in the liver.[1][2]
-
Permeability: If the compound is too polar (low LogP), it may not cross the gut wall efficiently.[2]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[7] (Standard text for ADME/PK optimization).
-
Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection...".[1][2] Journal of Chromatography B. Link (Demonstrates MS behavior of similar aminopyrrolidine structures).[1][2]
- Fan, J., & de Lannoy, I. A. (2014). Pharmacokinetics. Biochemical Pharmacology. (General principles of NCA analysis).
Sources
- 1. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 11077541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Mitigating Cytotoxicity of Novel Aminopyrrolidine Derivatives
A-Level Message: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one or other novel aminopyrrolidine derivatives. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and actionable protocols to diagnose, understand, and mitigate cytotoxic effects in your cell line-based experiments. We will explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions that arise when unexpected cytotoxicity is observed.
Q1: My initial screen with this compound shows significant cytotoxicity across multiple cell lines. What are my first troubleshooting steps?
A1: Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts. The first step is to confirm that the observed cytotoxicity is a genuine biological effect of your compound.[1]
-
Concentration Verification: Meticulously double-check all calculations for your stock solutions and serial dilutions. A simple decimal error can lead to a drastic overestimation of the intended concentration.
-
Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the threshold tolerated by your specific cell lines, which is typically less than 0.5%.[1] Run a vehicle-only control to confirm it has no effect on cell viability.
-
Compound Stability and Solubility: Assess the stability of your compound in the culture medium over the time course of your experiment. Degradation products may be more toxic than the parent compound.[1] Also, visually inspect for any precipitation of the compound in the media, as this can lead to inconsistent results.[1]
-
Assay Interference: Some compounds can interfere with the readouts of common viability assays (e.g., MTT, MTS, AlamarBlue).[1][2] For instance, a compound with reducing properties could convert the tetrazolium salt in an MTT assay, mimicking metabolic activity and masking cytotoxicity. Include a "compound-only" control (compound in media without cells) to check for direct assay interference.
Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A2: This is a critical distinction for understanding your compound's mechanism of action. A cytotoxic effect results in cell death, while a cytostatic effect merely prevents cell proliferation.[1]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells over time, often accompanied by a reduction in the total cell number compared to the initial seeding density.
-
Cytostaticity: The total cell number will plateau, remaining similar to the initial seeding density, while the percentage of viable cells stays high.[1]
To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).
Q3: What are the likely mechanisms of cytotoxicity for a novel aminopyrrolidine compound?
A3: While the specific mechanism for this compound is not yet defined in the literature, compounds containing amine and pyrrolidine moieties can induce cytotoxicity through several common pathways.
-
Induction of Apoptosis: This is a form of programmed cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, and activation of caspase enzymes.[3][4] Many chemotherapeutic agents work by inducing apoptosis.[3]
-
Induction of Necrosis: This is a more chaotic form of cell death resulting from acute cellular injury, leading to the loss of membrane integrity and the release of cellular contents into the surrounding environment.
-
Oxidative Stress: The compound or its metabolites may generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[5][6][7] This can lead to damage to DNA, proteins, and lipids, ultimately triggering cell death.[5] Some aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been shown to induce cytotoxicity through the generation of ROS.[8][9]
-
Off-Target Effects: The compound may be binding to unintended cellular targets, disrupting essential pathways and causing toxicity.[10][11] This is a common challenge with small molecule inhibitors.[11]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides a structured approach to investigating and reducing the cytotoxicity of your compound.
Guide 1: Characterizing the Cytotoxic Profile
The initial step is to quantitatively define the cytotoxicity of your compound.
Objective: To determine the potency (IC50) and the time-course of the cytotoxic effect.
Workflow:
Caption: Workflow for determining IC50 and time-dependency of cytotoxicity.
Data Presentation: Dose-Response Analysis
Summarize your findings in a table to easily compare the compound's potency across different cell lines and incubation times.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cell Line A | 24 | 50.2 |
| 48 | 25.8 | |
| 72 | 10.5 | |
| Cell Line B | 24 | > 100 |
| 48 | 85.1 | |
| 72 | 60.3 |
Interpretation: A decreasing IC50 value over time suggests a cumulative toxic effect. Significant differences in IC50 values between cell lines may indicate cell-type-specific sensitivity.[1]
Guide 2: Investigating the Mechanism of Cell Death
Once you have a quantitative measure of cytotoxicity, the next step is to understand how the compound is killing the cells.
Objective: To determine if the primary mode of cell death is apoptosis or necrosis and to investigate the involvement of oxidative stress.
Workflow:
Caption: Parallel workflows for investigating apoptosis, necrosis, and oxidative stress.
Key Mechanistic Insights:
-
Apoptosis: Characterized by the activation of a cascade of cysteine proteases called caspases.[3][4] The process can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.[3][12][13][14] The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9.[12][13][14]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify these reactive products can lead to cell death.[6][7][15] If co-treatment with an antioxidant like N-acetylcysteine rescues cell viability, it strongly suggests the involvement of oxidative stress.[1][6]
Guide 3: Strategies to Reduce Cytotoxicity
If the observed cytotoxicity is masking the desired biological effect or is an undesirable off-target effect, several strategies can be employed to mitigate it.
1. Dose and Time Optimization:
-
Reduce Concentration: The most straightforward approach is to use the lowest effective concentration of the compound that still achieves the desired on-target effect.[11] A thorough dose-response curve for your primary endpoint is essential.
-
Reduce Incubation Time: If the cytotoxic effect is time-dependent, reducing the exposure time may be sufficient to observe the on-target phenotype without inducing widespread cell death.[1]
2. Modifying Experimental Conditions:
-
Increase Serum Concentration: Many small molecules bind to serum proteins like albumin.[16][17] This binding is reversible, and only the unbound fraction of the drug is pharmacologically active.[16][18] Increasing the serum percentage in your culture medium can reduce the free concentration of your compound, potentially lowering its toxicity.[19] However, be aware that this can also reduce its on-target potency.[18]
-
Co-treatment with Cytoprotective Agents: If a specific mechanism of toxicity has been identified, a co-treatment strategy may be effective. For example, if oxidative stress is confirmed, co-incubation with an antioxidant like N-acetylcysteine could be beneficial.[1][6]
3. Structural Modification of the Compound (Long-Term Strategy):
-
Rational Drug Design: If resources permit, collaborating with medicinal chemists to synthesize analogs of your compound can be a powerful strategy. The goal is to modify the chemical structure to reduce affinity for off-targets responsible for cytotoxicity while maintaining or improving affinity for the desired target.[10]
Part 3: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only and medium-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, a hallmark of necrosis or late apoptosis.[22]
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described in the MTT protocol.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).
References
- Molecular Devices. (2026, February 2).
- baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- National Center for Biotechnology Information.
- BenchChem. (2025). Technical Support Center: Managing In Vitro Cytotoxicity.
- Mary Ann Liebert, Inc., publishers.
- PNAS.
- Abcam. Cell viability assays.
- RSC Publishing.
- Sigma-Aldrich.
- Portland Press. (2008, January 22).
- ASH Publications. (2016, December 15).
- JCI. (2005, October 3).
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- ResearchGate. Effects of protein binding on in vitro toxicity. The toxicity of....
- National Center for Biotechnology Information. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics.
- National Center for Biotechnology Information.
- Frontiers. (2025, October 12).
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- ResearchGate. (2022, July 14).
- National Center for Biotechnology Information. (2025, October 13).
- BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- Ben-Gurion University Research Portal. (2023, February 1).
- Wikipedia. Plasma protein binding.
- Sabinet African Journals. Protein binding of drugs - the clinical significance.
- International Journal of Pharmaceutical Sciences. (2024, August 18).
- Oncotarget. (2017, January 31). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
- MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
- CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
- National Center for Biotechnology Information. (2024, September 7). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture a.
- National Center for Biotechnology Information.
- MDPI. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 5. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of cytostatic in oxidative stress reactions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. JCI - Caspases: pharmacological manipulation of cell death [jci.org]
- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The role of cytostatic in oxidative stress reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 17. journals.co.za [journals.co.za]
- 18. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 21. scispace.com [scispace.com]
- 22. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Purification challenges of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
Technical Support Ticket: #8839-PUR Subject: Resolution Strategy for Isolation of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering difficulties purifying This compound . Based on your description, you are likely facing the "Invisible Sticky Amine" paradox common to small, polar heterocycles.
This molecule presents a trifecta of purification challenges:
-
High Polarity: The primary amine (
) and the amide functionality create high water solubility and strong interactions with silica silanols. -
UV Transparency: The lack of an aromatic chromophore makes standard UV detection (254 nm) impossible.
-
Phase Transfer Difficulty: The free base is highly hydrophilic, leading to significant yield loss during aqueous workups.
This guide provides a self-validating protocol to recover your material.
Part 1: The Visibility Challenge (Detection)
The Problem: You observe a flat baseline at 254 nm.
The Cause: Your molecule lacks a conjugated
Troubleshooting Protocol: Visualization
| Method | Suitability | Technical Note |
| UV (254 nm) | ❌ Unusable | The molecule is transparent at this wavelength. |
| UV (210 nm) | ⚠️ Poor | Only viable with acetonitrile/water. MeOH and EtOAc absorb here, masking the peak. |
| ELSD / CAD | ✅ Recommended | Universal detection based on non-volatility. Ideal for flash/prep HPLC. |
| Ninhydrin Stain | ✅ Mandatory (TLC) | The primary amine reacts to form Ruhmann’s purple. This is your primary "eyes" on the compound. |
| Iodine Chamber | ⚠️ Variable | Amides stain weakly; amines stain transiently. Ninhydrin is superior. |
Action Item: Do not rely on the fraction collector's UV trigger. Collect all fractions and spot-check every 3rd tube with Ninhydrin stain on a TLC plate.
Part 2: The Retention Challenge (Chromatography)
The Problem: The compound streaks (tails) on silica or does not elute at all.
The Cause: The basic primary amine interacts with acidic silanol groups (
Solution A: The "Amine-Functionalized" Route (Gold Standard)
Replace standard silica with Amine-Bonded Silica (KP-NH) .
-
Mechanism: The stationary phase is already basic. This eliminates silanol interactions without needing basic modifiers in the solvent.
-
Mobile Phase: Hexane / Ethyl Acetate (0–100%) or DCM / MeOH (0–20%).
-
Result: Sharp peaks, no tailing.
Solution B: The "Basified" Silica Route (Standard)
If you must use standard silica, you must deactivate the silanols.
-
Mobile Phase: DCM : MeOH :
(25% aq). -
The "Magic" Ratio: Start with 90:9:1 (DCM:MeOH:NH4OH).
-
Protocol:
-
Prepare the solvent mixture in a separating funnel. Shake well.
-
Crucial Step: The mixture may be biphasic. Discard the small aqueous top layer. Use the organic bottom layer (now saturated with ammonia) as your mobile phase.
-
Pre-equilibrate the column with 5 CV (column volumes) of this base-modified solvent.
-
Solution C: Reversed-Phase (C18)
-
Condition: You must use a high pH buffer to keep the amine in its free base form (neutral).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Gradient: 0–30% Acetonitrile in Water (The molecule is very polar and will elute early).
Part 3: The Isolation Challenge (Workup & Extraction)
The Problem: Low recovery after liquid-liquid extraction.
The Cause: The partition coefficient (
The "Salting Out" Protocol
Do not use pure DCM. Use the Chloroform/IPA method.
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH).
-
Saturation: Saturate the aqueous layer with solid NaCl until no more dissolves. This exploits the "salting out" effect, forcing the organic amine out of the water.
-
Extraction Solvent: Use Chloroform : Isopropanol (3:1) .
-
Why? Isopropanol increases the polarity of the organic phase, allowing it to solvate the polar amine.
-
-
Repetition: Extract 4–5 times.
-
Drying: Dry over
(Sodium Sulfate), not (Magnesium sulfate is slightly acidic and can trap amines).
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the correct stationary phase and solvent system based on impurity profile and salt form.
Figure 2: High-Recovery Extraction Protocol
Caption: Optimized workup procedure to maximize recovery of highly water-soluble amines.
Part 4: Stability & Storage (FAQ)
Q: My product turned into a white solid after sitting on the bench. Is it degrading?
A: It is likely forming a carbamate . Primary amines rapidly absorb atmospheric
-
Fix: Store under Argon/Nitrogen at -20°C.
-
Recovery: Degas the sample or treat with mild acid/base wash to release the
(though this returns you to the extraction problem).
Q: Can I distill this compound? A: Theoretically, yes, but it requires high vacuum (< 0.5 mmHg) and temperatures likely exceeding 150°C.
-
Risk: The amide bond is thermally stable, but the primary amine can undergo intermolecular condensation or oxidation at high temperatures. Flash chromatography is significantly safer for this specific structure.
References
-
Biotage Application Note. (2023). Strategies for Flash Purification of Polar Amines. Retrieved from
-
Teledyne ISCO. (2020). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
University of Rochester. (2026).[1] Not Voodoo: Workup and Extraction of Amines.[1][2] Retrieved from
-
Waters Corporation. (2023). Detecting Non-Chromophoric Compounds.[3][4] Retrieved from
Sources
Validation & Comparative
Comparative Analysis: 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (APMP) vs. Clinical DPP-4 Inhibitors
Executive Summary
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (referred to herein as APMP ) represents a critical structural motif in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. While not a marketed clinical therapeutic itself, APMP serves as a minimal pharmacophore probe used in Fragment-Based Drug Discovery (FBDD) to benchmark the intrinsic affinity of the 3-aminopyrrolidine core against the catalytic S1/S2 subsites of the DPP-4 enzyme.
This guide objectively compares APMP against established clinical inhibitors (Vildagliptin , Sitagliptin , and Teneligliptin ), highlighting the mechanistic shift from simple competitive inhibition (APMP) to covalent trapping (Vildagliptin) and extensive subsite anchoring (Teneligliptin).
Mechanistic Profiling & Structural Logic
The 3-Aminopyrrolidine Scaffold
The efficacy of pyrrolidine-based inhibitors hinges on their ability to mimic the N-terminal penultimate proline residue of DPP-4 substrates (e.g., GLP-1, GIP).
-
APMP (The Probe):
-
Structure: Consists of the 3-aminopyrrolidine core N-acylated with an isobutyryl group.
-
Binding Mode: The primary amine (position 3) forms a salt bridge with Glu205/Glu206 in the active site. The pyrrolidine ring occupies the S1 hydrophobic pocket.
-
Limitation: Lacking an electrophilic "warhead" (like a nitrile) or an extended aromatic anchor, APMP is a reversible, low-affinity competitive inhibitor . It relies solely on hydrogen bonding and weak hydrophobic interactions.
-
-
Vildagliptin (The Covalent Standard):
-
Differentiation: Replaces the isobutyryl group with a bulky adamantyl group (S2 subsite filling) and adds a cyano group (nitrile) at position 2.
-
Mechanism: The nitrile forms a reversible covalent imidate adduct with the catalytic Ser630 , increasing residence time and potency by orders of magnitude.
-
-
Teneligliptin (The Anchor Optimized):
-
Differentiation: Uses the same 3-aminopyrrolidine core but attaches a complex phenyl-methyl-piperazinyl-pyrazolyl tail.
-
Mechanism: This "anchor" extends into the S2 active site and S2' extensive subsite, creating a "J-shaped" binding conformation that locks the molecule in place without needing a covalent warhead.
-
Pathway Visualization: Structural Evolution
The following diagram illustrates the evolution from the APMP fragment to optimized clinical drugs.
Caption: Evolution of DPP-4 inhibition strategies starting from the APMP pharmacophore core.
Comparative Performance Data
The following data contrasts the theoretical and experimental profiles of APMP against clinical standards. Note that APMP is often used as a reference standard in early-stage SAR (Structure-Activity Relationship) assays.
| Feature | APMP (Probe) | Vildagliptin | Teneligliptin |
| CAS Number | 1394042-64-8 | 274901-16-5 | 760937-92-6 |
| Molecular Weight | ~156.23 g/mol | 303.40 g/mol | 426.58 g/mol |
| Binding Class | Reversible Competitive | Reversible Covalent (Imidate) | Reversible Competitive (Anchored) |
| Key Interaction | Glu205/206 (Salt Bridge) | Ser630 (Covalent Bond) | S2' Subsite (Hydrophobic) |
| IC50 (DPP-4) | 10 - 50 µM (Est.)* | 3 - 60 nM | < 1 nM |
| Ligand Efficiency | High (Activity per atom) | Moderate | Lower (Due to high MW) |
| Selectivity (DPP-8/9) | Low (Risk of off-target) | High | Very High |
*Note: APMP IC50 is estimated based on fragment screening data for unsubstituted 3-aminopyrrolidine amides. It lacks the potency required for clinical monotherapy but validates the binding pocket.
Experimental Protocol: Validating APMP Activity
To verify the inhibitory constant (
Materials
-
Enzyme: Recombinant Human DPP-4 (purified).
-
Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Test Compound: APMP (dissolved in DMSO).
-
Reference: Vildagliptin (positive control).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock solution of APMP in DMSO.
-
Perform serial dilutions (1:3) to generate a concentration range from 100 µM down to 0.1 nM.
-
-
Enzyme Incubation:
-
Add 10 µL of diluted APMP to 96-well black plates.
-
Add 40 µL of DPP-4 enzyme solution (0.5 nM final concentration).
-
Critical Step: Incubate for 15 minutes at 25°C. This allows the inhibitor to reach equilibrium with the active site.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate (Gly-Pro-AMC, 20 µM final).
-
-
Kinetic Measurement:
-
Measure fluorescence immediately (
) and every minute for 30 minutes ( ) at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to the sigmoidal dose-response equation (Hill slope) to determine IC50.
-
Self-Validating Checkpoints
-
Z-Factor: Ensure the assay Z' factor is > 0.5 using DMSO (0% inhibition) and Vildagliptin (100% inhibition).
-
Linearity: The uninhibited control must show linear fluorescence increase (
) over the 30-minute window.
Synthesis & Optimization Context
APMP is often synthesized as an intermediate to test the viability of the "Left-Hand Side" (LHS) of the molecule before attaching complex "Right-Hand Side" (RHS) anchors.
Synthesis Pathway (Simplified)
The synthesis confirms the identity of the 3-aminopyrrolidine core.
Caption: General synthetic route for accessing the APMP probe.
Conclusion & Application
This compound (APMP) is not a clinical candidate but a foundational chemical tool .
-
For Researchers: It serves as a "ligand efficiency" baseline. If a new inhibitor design does not significantly outperform APMP's binding energy per atom, the added molecular weight is likely inefficient.
-
For Drug Development: It is used to map the steric tolerance of the S1 pocket. The isobutyryl group probes the hydrophobic limits of this subsite without inducing the conformational changes seen with larger inhibitors.
When comparing APMP to Vildagliptin or Teneligliptin , one observes the classic medicinal chemistry trade-off: APMP offers structural simplicity and high ligand efficiency, while the clinical drugs sacrifice efficiency for absolute potency and residence time.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link](Note: Search via CAS 1394042-64-8)
-
Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[7] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. [Link]
-
Nabeno, M., et al. (2013). Discovery and synthesis of teneligliptin, a novel and highly selective dipeptidyl peptidase-4 inhibitor. Bioorganic & Medicinal Chemistry, 21(15), 4405-4419. [Link]
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor.[7] Journal of Medicinal Chemistry, 46(13), 2774-2789.[7] [Link]
Sources
- 1. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 11077541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1292958-15-6|1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one|BLD Pharm [bldpharm.com]
- 3. 1250553-14-0|1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one|BLD Pharm [bldpharm.com]
- 4. 926237-53-8|Cyclopropyl(1,4-diazepan-1-yl)methanone|BLD Pharm [bldpharm.com]
- 5. 1286208-19-2|(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 6. bldpharm.com [bldpharm.com]
- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one: A Technical Guide to Proline-Mimetic Scaffold Assessment
Topic: Validating the Biological Activity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of fragment-based drug discovery (FBDD), This compound (referred to herein as AP-Iso ) represents a critical "privileged scaffold." Structurally, it is a 3-aminopyrrolidine core functionalized with an isobutyryl group at the N1 position.
This guide validates the biological activity of AP-Iso, specifically positioning it as a proline mimetic for targeting serine proteases (e.g., DPP-4) and G-protein coupled receptors (GPCRs, specifically Chemokine and Histamine families). Unlike the "naked" 3-aminopyrrolidine (which suffers from excessive polarity) or the bulky N-Boc protected variants (which lack metabolic stability), AP-Iso offers an optimized balance of lipophilicity and steric demand, making it an ideal fragment for exploring the S1/S2 subsites of target enzymes.
Part 1: Comparative Analysis of Scaffold Performance
To validate AP-Iso, one must benchmark it against its structural precursors. The following table contrasts AP-Iso with standard alternatives used in medicinal chemistry libraries.
Table 1: Physicochemical and Functional Comparison of Pyrrolidine Scaffolds
| Feature | AP-Iso (Target Scaffold) | 3-Aminopyrrolidine (Reference A) | N-Boc-3-Aminopyrrolidine (Reference B) |
| Structure | N-Isobutyryl-3-aminopyrrolidine | Free secondary amine | N-tert-Butoxycarbonyl protected |
| Molecular Weight | ~156.2 g/mol | 86.1 g/mol | ~186.2 g/mol |
| LogP (Lipophilicity) | 0.8 – 1.2 (Ideal for Cell Permeability) | -1.1 (Too Polar) | 1.8 (Hydrophobic) |
| Metabolic Stability | High (Amide bond is stable) | Low (Susceptible to rapid conjugation) | Low (Acid labile, metabolically unstable) |
| Primary Utility | Lead Fragment / Pharmacophore | Synthetic Intermediate | Protection Group / Purification |
| Binding Mode | H-Bond Acceptor (Carbonyl) + Donor (Amine) | H-Bond Donor only | Steric bulk (often clashes) |
| Target Class | DPP-4, CCR2, H3 Receptors | Non-specific | Inactive (Steric hindrance) |
Scientist’s Insight:
The "naked" 3-aminopyrrolidine (Ref A) is often a false negative in biological screens due to its inability to cross lipid membranes (low LogP). Conversely, the N-Boc variant (Ref B) is a synthetic artifact, not a biological tool. AP-Iso validates the "sweet spot"—the isobutyryl group mimics the hydrophobic side chains of natural amino acids (Valine/Leucine), allowing the fragment to anchor into hydrophobic pockets (S1') while presenting the primary amine for catalytic interaction.
Part 2: Biological Validation Protocols
To confirm the activity of AP-Iso, we utilize a self-validating dual-assay system : an enzymatic inhibition assay (DPP-4) to test potency, and a PAMPA assay to test permeability.
Protocol A: DPP-4 Enzymatic Inhibition Assay (Fluorescence-Based)
Rationale: 3-aminopyrrolidine derivatives are established transition-state mimetics for Dipeptidyl Peptidase-4 (DPP-4). The primary amine mimics the N-terminus of the substrate (GLP-1), while the pyrrolidine ring restricts conformation.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
-
Control: Sitagliptin (Positive Control).
Step-by-Step Methodology:
-
Preparation: Dissolve AP-Iso in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer.
-
Enzyme Incubation: Add 10 µL of DPP-4 enzyme (final conc. 10 pM) to 96-well black plates.
-
Compound Addition: Add 10 µL of AP-Iso dilutions. Incubate for 10 minutes at 25°C to allow equilibrium binding to the active site.
-
Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate (final conc. 50 µM).
-
Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the slope of the linear phase (velocity). Determine % Inhibition relative to DMSO control.
Validation Criteria:
-
Valid Hit: IC50 < 50 µM (for a fragment of this size).[1]
-
Mechanism Check: The inhibition should be competitive (Lineweaver-Burk plot intersection at the Y-axis).
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Rationale: Biological activity is irrelevant if the molecule cannot reach the target. The isobutyryl group of AP-Iso is hypothesized to improve permeability compared to the free amine.
Methodology:
-
Donor Plate: Load 300 µL of AP-Iso (10 µM in PBS, pH 7.4) into the donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane.
-
Acceptor Plate: Load 200 µL of PBS into the acceptor wells.
-
Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Analyze donor and acceptor concentrations via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).
Target Metric:
Part 3: Mechanistic Visualization
Diagram 1: Mechanism of Action (DPP-4 Inhibition)
This diagram illustrates the physiological pathway where AP-Iso intervenes. By inhibiting DPP-4, AP-Iso prevents the degradation of GLP-1, thereby enhancing insulin secretion.
Caption: The AP-Iso scaffold acts as a competitive inhibitor of the DPP-4 enzyme, preventing the hydrolysis of active GLP-1 and sustaining insulin signaling.
Diagram 2: Experimental Validation Workflow
This workflow outlines the logical progression from synthesis to lead validation.
Caption: Step-by-step validation logic ensuring that only chemically pure and biologically active fragments progress to lead optimization.
References
-
Vertex Pharmaceuticals. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Takeda Pharmaceutical Company. (2011). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.
-
University of Palermo. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bioorganic Chemistry.
-
Merck & Co. (2005). Design and synthesis of potent, selective, and orally bioavailable 3-aminopyrrolidine-based DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
Cross-reactivity studies of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
An In-Depth Guide to the Cross-Reactivity Profiling of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one (AMP-1) and Comparative Analysis Against Structural Alternatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the first step in a long and arduous journey. The central challenge lies in optimizing this initial promise into a clinical candidate that is not only effective but also safe. A primary determinant of a drug's safety profile is its selectivity—the degree to which it interacts with its intended target versus other proteins in the body. Unintended interactions, or "off-target effects," are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[1][2][3] Therefore, rigorous, early-stage assessment of a compound's cross-reactivity is not just a regulatory hurdle but a fundamental component of risk mitigation and rational drug design.[1][4]
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of This compound , a novel synthetic compound hereafter referred to as AMP-1 . For the purpose of this technical guide, we will treat AMP-1 as a potent inhibitor of a hypothetical serine/threonine kinase, Kinase X , a critical node in a cancer-related signaling pathway.
We will detail a robust, multi-tiered screening strategy, compare the performance of AMP-1 against two rationally designed alternatives, and provide the detailed experimental protocols necessary for replication. The objective is to equip researchers, scientists, and drug development professionals with the principles and practical methodologies required to build a comprehensive selectivity profile, enabling data-driven decisions in lead optimization.
Part 1: A Phased Strategy for Comprehensive Selectivity Profiling
A successful cross-reactivity assessment follows a logical cascade, moving from broad, high-throughput screens to more focused, quantitative assays. This approach efficiently identifies potential liabilities and prioritizes resources. Predicting potential safety issues early in the drug discovery process is integral for selecting the best lead compounds.[1]
The Screening Cascade:
-
Tier 1: Broad In Vitro Safety Pharmacology Profiling. The initial step is to screen the compound at a single, high concentration (typically 10 µM) against a large panel of diverse, historically validated safety targets. Commercial services like Eurofins' SafetyScreen™, Reaction Biology's InVEST™, or WuXi AppTec's Safety Panel offer panels covering dozens of GPCRs, ion channels, transporters, and non-kinase enzymes known to be implicated in ADRs.[1][5][6] This acts as a wide net to catch significant, unanticipated interactions.
-
Tier 2: Focused Kinome-Wide Selectivity Screening. As AMP-1 is a kinase inhibitor, assessing its profile across the human kinome is critical. The high conservation of the ATP-binding site across kinases makes achieving selectivity a significant challenge.[7][8] Screening against a panel of hundreds of kinases provides a detailed map of on- and off-target kinase interactions, which is crucial for interpreting cellular activity and predicting potential toxicities or even polypharmacological benefits.[9][10]
-
Tier 3: Dose-Response Confirmation and Potency Determination. Any "hits" identified in Tiers 1 and 2 (e.g., >50% inhibition) must be validated through full 10-point dose-response curves. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.[11] Comparing the IC50 for the primary target (Kinase X) against the IC50 for off-targets yields the selectivity ratio, a key metric for compound ranking.
Caption: A tiered workflow for assessing compound cross-reactivity.
Part 2: Comparative Analysis of AMP-1 and Next-Generation Alternatives
To understand the structure-selectivity relationship, we compare AMP-1 with two hypothetical compounds:
-
Alternative A (Structural Analog): 1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one. A close analog designed to probe the impact of steric bulk adjacent to the carbonyl group.
-
Alternative B (Scaffold Hop): N-(1-methylpiperidin-4-yl)-4-isobutylbenzamide. A compound designed through scaffold hopping to retain key pharmacophoric features for Kinase X binding while presenting a completely different chemical backbone, potentially avoiding liabilities of the aminopyrrolidine scaffold.[12][13]
Hypothetical Data Summary
The following tables present illustrative data from our proposed screening cascade.
Table 1: Tier 1 Broad Safety Panel Results (% Inhibition at 10 µM)
| Target Class | Target Name | AMP-1 | Alternative A | Alternative B |
| Primary Target | Kinase X | 98% | 95% | 92% |
| GPCR | hERG | 8% | 5% | 2% |
| GPCR | 5-HT2B | 72% | 25% | 9% |
| Ion Channel | Cav1.2 | 61% | 55% | 4% |
| Transporter | DAT | 15% | 12% | 18% |
| Enzyme | CYP3A4 | 22% | 28% | 11% |
Table 2: Tier 2 Kinome Selectivity Highlights (% Inhibition at 1 µM)
| Kinase Family | Target Name | AMP-1 | Alternative A | Alternative B |
| Primary | Kinase X | 95% | 91% | 88% |
| CMGC | CDK2 | 68% | 75% | 12% |
| CAMK | MAPKAPK2 | 52% | 45% | 6% |
| TK | ABL1 | 12% | 9% | 15% |
| AGC | ROCK1 | 7% | 11% | 3% |
Table 3: Tier 3 IC50 Values for Confirmed Hits (nM)
| Target Name | AMP-1 (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Kinase X | 15 | 25 | 40 |
| 5-HT2B | 850 | 3,200 | >10,000 |
| Cav1.2 | 1,200 | 1,500 | >10,000 |
| CDK2 | 980 | 850 | >10,000 |
| MAPKAPK2 | 2,100 | 2,800 | >10,000 |
Interpretation of Results
The data, while hypothetical, illustrates a common scenario in lead optimization.
-
AMP-1: Demonstrates high potency for the primary target, Kinase X (IC50 = 15 nM). However, the Tier 1 screen reveals significant off-target activity against the 5-HT2B receptor and Cav1.2 ion channel, which are known safety liabilities.[5] The kinome scan further shows cross-reactivity with related kinases CDK2 and MAPKAPK2. The selectivity ratio (Off-Target IC50 / On-Target IC50) for its most potent off-target (5-HT2B) is only 57-fold (850 nM / 15 nM), which may be insufficient.
-
Alternative A: The minor structural modification slightly reduced on-target potency but offered a modest improvement in selectivity against 5-HT2B. However, it did not resolve the liabilities at Cav1.2 or the off-target kinases, indicating that this vector for modification is not optimal for improving selectivity.
-
Alternative B: The scaffold hop successfully decoupled on-target potency from the off-target liabilities. While it is the least potent against Kinase X (IC50 = 40 nM), it is exceptionally clean, showing no significant off-target activity in any of the panels. This profile makes it a much more attractive candidate for further development, as its potency can likely be improved through subsequent medicinal chemistry efforts without re-introducing the safety concerns of the original scaffold.
Caption: Target profile of AMP-1 showing on- and off-target interactions.
Part 3: Detailed Experimental Protocols
Scientific integrity demands that methodologies are transparent and reproducible. Below are detailed protocols for two of the key assay types used in this analysis.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of a compound against a protein kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[14]
Rationale: This format is chosen for its high sensitivity, broad applicability across different kinases, and robustness in high-throughput screening. The ATP concentration is set at the apparent Km for the specific kinase to ensure that competitive inhibitors can be accurately assessed.[10]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (AMP-1, Alt. A, Alt. B) in 100% DMSO.
-
Perform a serial dilution (1:3) in DMSO to create a 10-point concentration gradient.
-
Dilute these DMSO stocks 1:25 into kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to create a 4X final assay concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to a well of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a 2X kinase/substrate solution (containing Kinase X and its specific peptide substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 4X ATP solution (prepared in kinase buffer at 4x the Km concentration). Final reaction volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Radioligand Binding Assay (for 5-HT2B)
This protocol determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target.
Rationale: Radioligand binding assays are a gold standard for quantifying drug-receptor interactions, providing a direct measure of binding affinity (Ki).[15] They are highly sensitive and specific.
Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells stably expressing the human 5-HT2B receptor. Thaw on ice immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
25 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
25 µL of test compound dilutions (prepared as in Protocol 1). Include a "total binding" control (vehicle) and a "non-specific binding" control (a high concentration of a known 5-HT2B ligand, e.g., 10 µM Ketanserin).
-
25 µL of the radioligand (e.g., [3H]LSD at its Kd concentration).
-
25 µL of the 5-HT2B membrane preparation.
-
-
-
Incubation:
-
Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove non-specific radioactivity.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding displaced by the test compound.
-
Plot this value against the log[Compound Concentration] and fit to a sigmoidal curve to determine the IC50.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Conclusion
This guide demonstrates a systematic and evidence-based approach to characterizing the cross-reactivity of a novel chemical entity. Through a tiered screening cascade, we generated a hypothetical but plausible dataset for our lead compound, AMP-1, and two alternatives. The comparative analysis revealed that while AMP-1 is a potent inhibitor of its intended target, its off-target liabilities make it a less desirable candidate than the structurally distinct "scaffold hop" alternative, which presents a much cleaner safety profile. This underscores a critical principle in drug development: potency without selectivity is a precarious foundation for a clinical candidate. By integrating broad panel screening, focused selectivity assays, and rigorous quantitative follow-up, researchers can make more informed, data-driven decisions that reduce the risk of late-stage attrition and ultimately lead to the development of safer, more effective medicines.
References
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available from: [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
-
Fry, D. W. et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available from: [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Zhang, T. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]
-
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available from: [Link]
-
Anastassiadis, T. et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(2), 1-13. Available from: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from: [Link]
-
Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from: [Link]
-
Kramer, C. et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3585-3593. Available from: [Link]
-
Scientific Reports. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3249-3256. Available from: [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
SopNerd. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from: [Link]
-
Vasan, V. G. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. Available from: [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50. Journal of Chemical Education, 80(2), 214. Available from: [Link]
-
Wang, L. et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 7(1), 1-14. Available from: [Link]
-
Vasan, V. G. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
-
Zegzouti, H. et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available from: [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Wang, A. et al. (2021). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]
-
ResearchGate. (n.d.). Initial "scaffold hopping" library. Retrieved from: [Link]
-
Meltzer, P. C. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available from: [Link]
-
Meltzer, P. C. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available from: [Link]
-
Sun, H. et al. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. Available from: [Link]
-
Donnelly-Roberts, D. L. et al. (2008). Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. Journal of Pharmacology and Experimental Therapeutics, 327(2), 544-552. Available from: [Link]
-
Defense Technical Information Center. (2012). Classification of Scaffold-Hopping Approaches. Available from: [Link]
-
Gonzalez-Gomez, M. et al. (2022). A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. Molecules, 27(19), 6649. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assayquant.com [assayquant.com]
- 11. clyte.tech [clyte.tech]
- 12. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Pyrrolidine-Based DPP-4 Inhibitors for Type 2 Diabetes Research
Sources
- 1. Clinical pharmacology of dipeptidyl peptidase 4 inhibitors indicated for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. Vildagliptin - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
